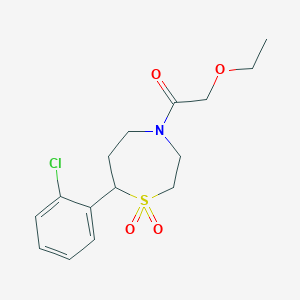

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-ethoxyethanone

描述

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-ethoxyethanone is a heterocyclic compound featuring a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen) with a 1,1-dioxide moiety. The structure is substituted at position 7 with a 2-chlorophenyl group and at position 4 with a 2-ethoxyethanone side chain.

The synthesis of such derivatives typically involves nucleophilic substitution or alkylation reactions. For example, α-halogenated ketones are commonly used to introduce side chains, as seen in analogous triazole-based compounds . Structural characterization of such molecules may employ X-ray crystallography, often refined using software like SHELXL, a program widely used for small-molecule analysis .

属性

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-ethoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4S/c1-2-21-11-15(18)17-8-7-14(22(19,20)10-9-17)12-5-3-4-6-13(12)16/h3-6,14H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJLVQBDSBBHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-ethoxyethanone typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the chlorophenyl group via a substitution reaction. The final step involves the addition of the ethoxyethanone moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.

化学反应分析

Types of Reactions

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-ethoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

科学研究应用

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-ethoxyethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclohexyl)methanone

This compound shares the 1,4-thiazepane-1,1-dioxide core and 2-chlorophenyl substituent but differs in the side chain, where a cyclohexylmethanone group replaces the 2-ethoxyethanone. No biological data are available for this analogue, but its structural similarity suggests overlapping synthetic pathways .

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)

CDFII, an indole derivative, shares the 2-chlorophenyl motif and demonstrates synergy with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) . While its core structure differs (piperidine vs.

Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

These compounds, though distinct in their triazole core, utilize similar synthetic strategies (e.g., sodium ethoxide-mediated alkylation with α-halogenated ketones) . The sulfonyl group in these derivatives may parallel the sulfonamide moiety in the target compound, influencing electron distribution and reactivity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Role of the 2-Chlorophenyl Group : The 2-chlorophenyl moiety is a recurring feature in antimicrobial agents (e.g., CDFII ). Its electron-withdrawing nature may enhance binding to target proteins or disrupt bacterial membranes.

Side Chain Modifications: The 2-ethoxyethanone group in the target compound likely improves solubility compared to the cyclohexylmethanone analogue . Ethoxy groups may also reduce metabolic degradation compared to bulkier substituents.

Synthetic Accessibility : The use of α-halogenated ketones (as in ) suggests scalable routes for derivatives, though reaction conditions (e.g., solvent, temperature) require optimization to avoid side reactions.

生物活性

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-ethoxyethanone is a synthetic organic compound characterized by its complex molecular structure, which includes a thiazepane ring and dioxido group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 371.82 g/mol. The structural features include:

- Thiazepane Ring : Known for its diverse pharmacological properties.

- Dioxido Group : Enhances reactivity and potential interactions with biological targets.

- Chlorophenyl Group : May contribute to increased biological activity through hydrophobic interactions.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets. The mechanism may involve:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, disrupting their function and leading to various biological effects. Early research suggests it could inhibit enzymes critical in cancer metabolism.

Anticancer Potential

Research indicates that thiazepane derivatives often exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown:

- Antiproliferative Effects : Similar compounds have been documented with IC50 values in the nanomolar range against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy:

- Targeted Enzymes : Ongoing studies are investigating its efficacy against specific enzymes involved in cancer progression and metabolic pathways. The structure suggests possible binding interactions that could inhibit enzyme activity effectively.

Study on Anticancer Activity

A study explored the anticancer effects of thiazepane derivatives similar to this compound. The results indicated:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 52 | Tubulin polymerization inhibition |

| Compound B | MDA-MB-231 | 74 | Induction of apoptosis |

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving tubulin disruption .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the thiazepane ring or substituents can significantly affect biological activity. Compounds with halogenated phenyl groups tend to exhibit enhanced potency due to increased lipophilicity and improved binding affinity for biological targets.

常见问题

Q. What are the recommended synthetic routes for 1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-ethoxyethanone, and how can purity be optimized?

Answer: The synthesis typically involves a multi-step approach:

- Cyclization : Formation of the 1,4-thiazepane ring via nucleophilic substitution using 2-chlorophenyl precursors under reflux with polar aprotic solvents (e.g., DMF) .

- Sulfone Introduction : Oxidation of the thiazepane sulfur using mCPBA (meta-chloroperbenzoic acid) to form the 1,1-dioxido group .

- Ethoxyethanone Attachment : Alkylation or acylation reactions with 2-ethoxyethanone precursors under basic conditions (e.g., NaH in THF) .

Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC .

Q. How can researchers structurally characterize this compound and validate its configuration?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the thiazepane ring, sulfone group ( ~3.5–4.0 ppm for SO), and ethoxyethyl moiety ( ~1.2–1.4 ppm for CH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 357.08 (CHClNOS) .

- X-ray Crystallography : Resolve stereochemistry of the 7-(2-chlorophenyl) substituent and confirm chair conformation of the thiazepane ring .

Challenge : Crystallinity may require slow vapor diffusion with dichloromethane/hexane .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data for this compound across different assays?

Answer:

- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP-based viability assays vs. caspase-3/7 apoptosis assays) .

- Target Engagement Studies : Use surface plasmon resonance (SPR) to measure binding kinetics to proposed targets (e.g., GABA receptors) .

- Off-Target Screening : Perform kinase profiling or proteome-wide affinity pulldowns to identify non-specific interactions .

Example : If anti-inflammatory activity varies, test in primary macrophages (LPS-induced TNF-α) vs. immortalized cell lines .

Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced metabolic stability?

Answer:

- Solvent/Catalyst Screening : Use Design of Experiments (DoE) to test combinations (e.g., DCM vs. THF, Pd/C vs. Pd(OAc)) for cross-coupling reactions .

- Isotope Labeling : Incorporate C at the ethoxy group to track metabolic degradation via LC-MS .

- High-Throughput Automation : Employ flow chemistry for rapid optimization of temperature (60–120°C) and residence time .

Q. How to address poor pharmacokinetics (e.g., solubility, bioavailability) in preclinical studies?

Answer:

- Salt Formation : Screen with counterions (e.g., HCl, mesylate) to improve aqueous solubility .

- Prodrug Design : Replace the ethoxy group with ester prodrugs (e.g., acetyloxy) hydrolyzed in vivo .

- Nanoparticle Formulation : Use PLGA nanoparticles (100–200 nm) to enhance oral bioavailability .

Q. What advanced methods elucidate the compound’s mechanism of action in neurological models?

Answer:

- Cryo-EM/XRPD : Resolve binding modes to ion channels (e.g., NMDA receptors) .

- Silencing RNA (siRNA) : Knock down candidate targets (e.g., COX-2) in neuronal cultures to assess pathway dependency .

- Metabolomics : Profile changes in glutamate/glutamine ratios via H NMR of brain homogenates .

Q. How to evaluate stereochemical effects on biological activity?

Answer:

- Chiral Separation : Use chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) to isolate enantiomers .

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) to control stereochemistry .

- In Vivo Testing : Compare enantiomers in rodent models of pain (e.g., von Frey filament assay) .

Q. How to assess stability under physiological conditions (pH, temperature)?

Answer:

- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 72 hrs) and analyze via UPLC for hydrolysis/oxidation products .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to 5-HT receptors) using AMBER .

- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) and bioactivity data from analogs .

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 40–75%)?

Answer:

- Reaction Monitoring : Use in situ IR to track intermediate formation and optimize quenching times .

- Byproduct Analysis : Identify dimers or sulfoxide impurities via LC-MS and adjust stoichiometry (e.g., reduce mCPBA excess) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。